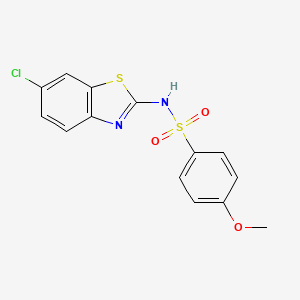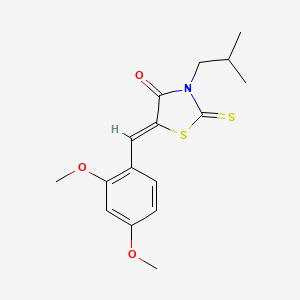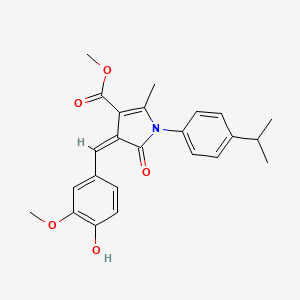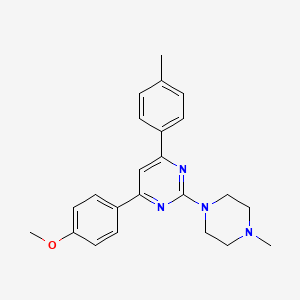![molecular formula C18H14BrCl2N3O3 B4617098 4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related complex molecules often involves multistep reactions, including nucleophilic attacks on carbonyl groups and cycloaddition reactions. For instance, a study by Jager and Otterbein (1980) describes the synthesis of a compound via nucleophilic attack at the carbonyl group, indicating a method that might be relevant for synthesizing the target compound (Jager & Otterbein, 1980).
Molecular Structure Analysis
Vibrational spectroscopy and computational studies offer insights into the molecular structure, including vibrational frequencies and molecular geometry. Renjith et al. (2014) used these techniques for a related compound, demonstrating their effectiveness in analyzing molecular structures (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound can include oxidative processes, rearrangements, and cycloadditions. For example, Zolfigol et al. (2006) discuss the use of a novel reagent for the oxidation of pyrazolines, which could be applicable to modifying the chemical structure of the target compound (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties, including crystallization and phase behavior, can be crucial for understanding the compound's stability and solubility. The crystal structure of related compounds has been elucidated, providing valuable information on molecular interactions and solid-state properties (Jager & Otterbein, 1980).
Chemical Properties Analysis
The compound's reactivity, stability under various conditions, and interactions with other chemicals are essential aspects of its chemical properties. Studies on similar molecules have explored these characteristics through spectroscopic analysis and quantum chemical calculations, offering insights into the electronic structure and potential reactivity patterns (Renjith et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photoprecursor for Difluorocarbene
Research by He and Lemal (2003) explored the synthesis of 4,4-Difluoropyrazolidine-3,5-dione as a precursor to generate difluorocarbene, highlighting its potential use in photochemical sources for difluorocarbene and its application in cyclopropanation reactions under both photochemical and thermal conditions (He & Lemal, 2003).
Novel Oxidizing Reagent
Zolfigol et al. (2006) presented 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines, suggesting the compound's utility in chemical synthesis under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).
Catalyzed Synthesis of Heterocyclic Compounds
The use of 1,4-Diazabicyclo[2.2.2]octane as a catalyst for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound irradiation conditions was explored by Azarifar et al. (2013), indicating its application in promoting rapid and efficient synthesis of heterocyclic compounds (Azarifar et al., 2013).
Synthesis of Chiral Molecules
Žilinskas et al. (2005) conducted a study on the synthesis and CD spectroscopic study of chiral C2-symmetric molecules, revealing insights into molecular rearrangements and the synthesis of chiral compounds, which could be relevant to understanding the stereochemistry of complex molecules (Žilinskas, Stončius, & Butkus, 2005).
Green Synthesis Approaches
Research into the efficient synthesis of 4H-benzo[b]pyran derivatives using silica-bonded ionic liquid catalysts was conducted by Hasaninejad et al. (2013), emphasizing the importance of sustainable and recyclable catalysts in the synthesis of structurally diverse compounds (Hasaninejad et al., 2013).
Eigenschaften
IUPAC Name |
2-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2N3O3/c19-10-7-23(6-8-1-2-9(20)5-11(8)21)22-16(10)24-17(25)14-12-3-4-13(27-12)15(14)18(24)26/h1-2,5,7,12-15H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVRFMPWXCPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Br)CC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)
![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![N-(2-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4617035.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4617037.png)
![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B4617046.png)
![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![N-benzyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4617057.png)

![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)

![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)